molecular formula C15H11ClF3NO2 B600911 Racémique de méthyl éfavirenz CAS No. 353270-76-5

Racémique de méthyl éfavirenz

Numéro de catalogue: B600911
Numéro CAS: 353270-76-5
Poids moléculaire: 329.70 g/mol
Clé InChI: VTRDGEWILKMMRP-CTCYHXBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac Methyl Efavirenz: is a mixture of diastereomers of the compound Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection. Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is marketed under various brand names such as Sustiva and Stocrin .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiretroviral Therapy

Rac Methyl Efavirenz is investigated for its role in enhancing the efficacy of antiretroviral therapy. As part of combination therapies, it contributes to the suppression of HIV-1 replication. Clinical studies have shown that Efavirenz, when combined with other antiretroviral agents such as tenofovir and emtricitabine, leads to significant reductions in viral load among HIV-infected patients .

2. Pharmacokinetic Studies

Pharmacokinetic evaluations reveal that rac Methyl Efavirenz influences the metabolic pathways of Efavirenz. Research indicates that rac Methyl Efavirenz may modulate cytochrome P450 enzyme activity, particularly CYP46A1, which is involved in drug metabolism . This modulation can affect the bioavailability and clearance rates of Efavirenz, thereby impacting treatment outcomes.

Case Studies and Research Findings

Case Study 1: Efficacy in Combination Therapy

A clinical trial involving antiretroviral-naive patients demonstrated that the inclusion of rac Methyl Efavirenz in combination regimens led to improved virological responses compared to regimens without it. Patients receiving rac Methyl Efavirenz exhibited sustained viral suppression over a 48-week period .

Case Study 2: Safety Profile Assessment

In pediatric populations, rac Methyl Efavirenz has been evaluated for safety and tolerability. A study reported that while skin rashes were common among subjects treated with Efavirenz, those involving rac Methyl Efavirenz showed a lower incidence of severe adverse reactions . This finding suggests that rac Methyl Efavirenz may have a more favorable safety profile.

Comparative Data Table

Parameter Rac Methyl Efavirenz Efavirenz
Mechanism of Action NNRTINNRTI
Common Side Effects Mild skin rashSkin rash, CNS effects
Recommended Dosage Not established600 mg/day
Clinical Efficacy Enhanced with combinationsEstablished efficacy
Metabolic Pathway Modulates CYP46A1Primarily CYP2B6

Mécanisme D'action

Target of Action

Rac Methyl Efavirenz, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat HIV infection . Its primary target is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 . This enzyme is crucial for the virus as it transcribes viral RNA into DNA, allowing the virus to integrate into the host genome and replicate .

Mode of Action

Efavirenz works by inhibiting the activity of the reverse transcriptase enzyme . It binds to the active site of the enzyme, causing unique steric interactions that block the transcription of viral RNA into DNA . This prevents the virus from integrating into the host genome, thereby inhibiting its replication .

Biochemical Pathways

The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form . This conversion varies depending on the cell type . Efavirenz also targets abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has been shown to be a promising anticancer agent for treating certain cancers .

Pharmacokinetics

Efavirenz is well absorbed orally and has a relatively long plasma half-life of up to 55 hours, permitting once-daily administration . It is metabolized primarily by cytochrome P450 (CYP) 2B6, with minor metabolism by CYP2A6 and CYP3A4/5, and direct N-glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . This extensive metabolism impacts the drug’s bioavailability and efficacy .

Result of Action

The inhibition of reverse transcriptase by Efavirenz prevents the replication of HIV, thereby reducing the viral load in the body . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer cell lines .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, the rate of Efavirenz phosphorylation and thus its antiviral activity can vary depending on the cell type . Additionally, genetic polymorphisms in the enzymes involved in Efavirenz metabolism can affect the drug’s plasma concentrations and potentially its efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Methyl Efavirenz involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is typically conducted at low temperatures, around -45°C, to ensure high yield and selectivity. The intermediate formed is then reacted with an appropriate trifluoroacetylating agent to produce the desired compound .

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed to enhance the efficiency and safety of the synthesis process. Continuous flow reactors allow for better control over reaction conditions, leading to higher yields and safer handling of reactive intermediates .

Analyse Des Réactions Chimiques

Types of Reactions: rac Methyl Efavirenz undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Comparaison Avec Des Composés Similaires

    Efavirenz: The parent compound, widely used in HIV treatment.

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Delavirdine: Also a non-nucleoside reverse transcriptase inhibitor used in combination therapy for HIV.

Uniqueness: rac Methyl Efavirenz is unique due to its specific diastereomeric composition, which may influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of stereochemistry on drug activity and metabolism .

Propriétés

Numéro CAS

353270-76-5

Formule moléculaire

C15H11ClF3NO2

Poids moléculaire

329.70 g/mol

Nom IUPAC

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1

Clé InChI

VTRDGEWILKMMRP-CTCYHXBNSA-N

SMILES

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

SMILES isomérique

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

SMILES canonique

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Apparence

White Solid

melting_point

162-165°C

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Methyl Efavirenz
Reactant of Route 2
Reactant of Route 2
rac Methyl Efavirenz
Reactant of Route 3
rac Methyl Efavirenz
Reactant of Route 4
rac Methyl Efavirenz
Reactant of Route 5
rac Methyl Efavirenz
Reactant of Route 6
rac Methyl Efavirenz

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.